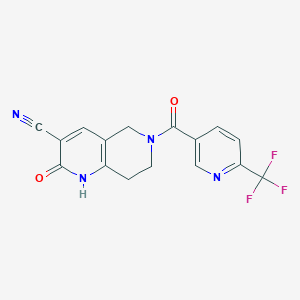

2-Oxo-6-(6-(trifluoromethyl)nicotinoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” is a related compound with a molecular formula of C9H8F3NO3 . Another related compound is “Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate” with a CAS Number of 144740-55-6 .

Synthesis Analysis

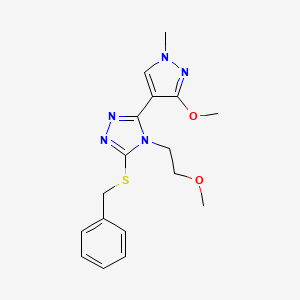

While specific synthesis methods for the requested compound were not found, the synthesis of related compounds involves reactions such as [3+2] cycloaddition . For instance, the synthesis of “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” involves the reaction of ethyl oximinochloroacetate with triethylamine to form a more reactive ethyl cyanocarboxylate N-oxide, which then interacts with a thiopyran .Molecular Structure Analysis

The molecular structure of related compounds like “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” can be found in databases like ChemSpider .Chemical Reactions Analysis

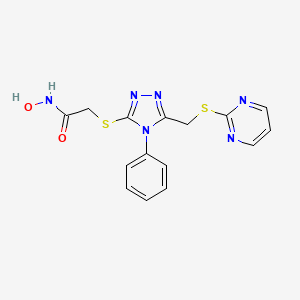

The chemical reactions involving related compounds often involve [3+2] cycloaddition reactions . For example, the reaction of 3,5-bis(trifluoromethyl)bromobenzene with i-PrMgCl in THF forms a Grignard reagent, which then reacts with acetic anhydride .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE” include a molecular weight of 163.1, a boiling point of 223.7±40.0 °C, and a density of 1.398±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

One of the key areas of research involving this compound is the development of synthetic methodologies. For instance, a study by R. Mahesh et al. (2004) outlines the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives. The process involves intermediate steps including the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, showcasing the versatility and reactivity of naphthyridine derivatives in the synthesis of potential serotonin 5-HT3 receptor antagonists (Mahesh, Perumal, & Vijaya Pandi, 2004).

Chemical Reactions and Derivatives

Research by I. H. E. Azab and E. A. E. Rady (2012) demonstrates the facile synthesis of new polyfunctionally heterocyclic derivatives incorporating the 2-imino-2H-chromene moiety. This study illustrates the compound's role as a starting intermediate for the synthesis of a variety of functionalized chromenes, highlighting its utility in creating complex heterocyclic structures (Azab & Rady, 2012).

Material Science and Nonlinear Optical Materials

The compound has also been investigated in the context of material science. V. Raghukumar et al. (2003) explored the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials. This research underscores the potential of naphthyridine derivatives in the development of materials with significant NLO properties, contributing to advancements in optical technologies (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-oxo-6-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-2-1-9(7-21-13)15(25)23-4-3-12-11(8-23)5-10(6-20)14(24)22-12/h1-2,5,7H,3-4,8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZPTTHPLRZQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2813204.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2813217.png)